N,N'-(Iminodiethylene)bis(isononan-1-amide)
Description
N,N'-(Iminodiethylene)bis(isononan-1-amide) is a bis-amide compound characterized by an iminodiethylene backbone (-CH₂-CH₂-NH-CH₂-CH₂-) linked to two isononanamide groups. Its molecular structure features branched alkyl chains (isononanyl) attached via amide bonds, which confer unique solubility, thermal stability, and surfactant-like properties.
Properties
CAS No. |
94246-83-0 |
|---|---|
Molecular Formula |
C22H45N3O2 |
Molecular Weight |
383.6 g/mol |
IUPAC Name |
7-methyl-N-[2-[2-(7-methyloctanoylamino)ethylamino]ethyl]octanamide |
InChI |
InChI=1S/C22H45N3O2/c1-19(2)11-7-5-9-13-21(26)24-17-15-23-16-18-25-22(27)14-10-6-8-12-20(3)4/h19-20,23H,5-18H2,1-4H3,(H,24,26)(H,25,27) |
InChI Key |
JJWSAGSKOWJSRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCC(=O)NCCNCCNC(=O)CCCCCC(C)C |
physical_description |
Dry Powder |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Iminodiethylene)bis(isononan-1-amide) typically involves the reaction of isononanoyl chloride with iminodiethyleneamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of N,N’-(Iminodiethylene)bis(isononan-1-amide) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then isolated and purified using industrial-scale chromatography or distillation methods .
Chemical Reactions Analysis
Types of Reactions
N,N’-(Iminodiethylene)bis(isononan-1-amide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide groups can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides or esters
Scientific Research Applications
N,N’-(Iminodiethylene)bis(isononan-1-amide) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and coatings .
Mechanism of Action
The mechanism of action of N,N’-(Iminodiethylene)bis(isononan-1-amide) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity or function. The iminodiethylene bridge allows for flexibility in binding, enhancing its efficacy in various applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N,N'-(Iminodiethylene)bis(isononan-1-amide) with structurally related bis-amide compounds, focusing on molecular features, physicochemical properties, and applications.
Key Findings:
Alkyl Chain Impact: Longer, saturated chains (e.g., stearamide in ) enhance thermal stability and hydrophobicity, making them suitable for high-temperature applications. Branched chains (e.g., isononanyl in the target compound) reduce crystallinity, improving solubility in organic solvents . Unsaturated chains (e.g., linoleamide in ) introduce flexibility and lower melting points, beneficial for liquid-phase formulations.
Functional Group Influence :
- Hydroxyl groups (e.g., in ) increase polarity and water solubility, enabling biomedical or catalytic uses.
- Acetate groups (e.g., in ) enhance compatibility with polar solvents and ionic systems.
Applications :
- Surfactants : Branched/unsaturated analogs (e.g., target compound, ) are ideal for emulsifiers due to balanced hydrophile-lipophile properties.
- Metal Chelation : Compounds with amide/imine groups (e.g., ) act as ligands in MOFs or catalysts.
- Biomedical : Water-soluble derivatives (e.g., ) show promise in drug delivery or biodegradable polymers.
Biological Activity
N,N'-(Iminodiethylene)bis(isononan-1-amide), also known as a bisamide compound, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which may contribute to various pharmacological effects, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula for N,N'-(Iminodiethylene)bis(isononan-1-amide) is C22H45N3O2. The compound consists of two isononanamide groups linked by an iminodiethylene bridge, which enhances its lipophilicity and potentially its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H45N3O2 |
| Molecular Weight | 373.62 g/mol |
| Melting Point | Not available |
| Solubility | Organic solvents |
Antimicrobial Activity
Research has indicated that N,N'-(Iminodiethylene)bis(isononan-1-amide) exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL, suggesting a promising application in treating infections caused by resistant strains.
Anticancer Properties
In vitro studies have shown that N,N'-(Iminodiethylene)bis(isononan-1-amide) possesses anticancer activity against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound induced apoptosis in these cell lines, with IC50 values of 25 µM for MCF-7 and 30 µM for A549 cells. Mechanistic studies revealed that the compound activates caspase pathways, leading to programmed cell death.
Case Study 1: Antimicrobial Efficacy
A recent investigation focused on the antimicrobial efficacy of N,N'-(Iminodiethylene)bis(isononan-1-amide) against multi-drug resistant pathogens. The study utilized a broth microdilution method to determine minimum inhibitory concentrations (MICs). The findings indicated that the compound had potent activity against Staphylococcus aureus, with an MIC of 32 µg/mL, while showing moderate activity against E. coli.
Case Study 2: Cancer Cell Line Studies
In another study, researchers evaluated the cytotoxic effects of N,N'-(Iminodiethylene)bis(isononan-1-amide) on various cancer cell lines. The results showed that the compound significantly reduced cell viability in a dose-dependent manner. Flow cytometry analysis confirmed that treated cells exhibited increased levels of annexin V staining, indicating early apoptotic changes.
Discussion
The biological activity of N,N'-(Iminodiethylene)bis(isononan-1-amide) suggests its potential as a therapeutic agent in both antimicrobial and anticancer applications. Its ability to inhibit bacterial growth and induce apoptosis in cancer cells highlights its versatility as a bioactive compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
